molecular formula C19H14N2O2 B1196993 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone CAS No. 479077-76-4

1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone

カタログ番号 B1196993
CAS番号: 479077-76-4
分子量: 302.3 g/mol
InChIキー: VJDPGTFIMDGXDQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone”, also known as CIL-102, is a major active agent of the alkaloid derivative of Camptotheca acuminata . It has valuable biological properties, including anti-tumorigenic activity .


Molecular Structure Analysis

The molecular formula of “1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone” is C19H14N2O2 . The InChI and Canonical SMILES representations provide more detailed structural information .


Chemical Reactions Analysis

The specific chemical reactions involving “1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone” are not explicitly detailed in the retrieved papers .


Physical And Chemical Properties Analysis

The molecular weight of “1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone” is 302.3 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound also has a Rotatable Bond Count of 3 .

科学的研究の応用

Application in Colorectal Cancer Research

Specific Scientific Field

The specific scientific field is Oncology , with a focus on Colorectal Cancer .

Summary of the Application

CIL-102 (1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone) is a major active agent of Camptotheca acuminata’s alkaloid derivative. It has been reported to have anti-tumorigenic activity in many types of cancer . In this study, the novel CIL-102-induced protein was researched for either the induction of cell apoptosis or the inhibition of cell migration/invasiveness in colorectal cancer cells (CRC) and their molecular mechanism .

Methods of Application or Experimental Procedures

The study involved treating colorectal cancer cells with CIL-102 and observing the effects. The treatment increased the cytotoxicity of cells and the production of Reactive Oxygen Species (ROS), and it also decreased cell migration and invasiveness .

Results or Outcomes

The results showed that CIL-102 treatment not only increased the cytotoxicity of cells and the production of Reactive Oxygen Species (ROS), but it also decreased cell migration and invasiveness in DLD-1 cells .

Application in Prostate Cancer Research

Specific Scientific Field

The specific scientific field is Oncology , with a focus on Prostate Cancer .

Summary of the Application

CIL-102 derivatives were investigated for their efficacy against castration-resistant prostate cancer (CRPC) and docetaxel-resistant prostate cancer .

Methods of Application or Experimental Procedures

The study involved modifying the structure of CIL-102 and investigating the efficacy of the derivatives against CRPC and docetaxel-resistant prostate cancer .

Results or Outcomes

The novel CIL-102 derivatives inhibit CRPC tumorigenicity, including proliferation, migration and colony formation, and importantly, selectively inhibit CRPC cell proliferation over non-cancerous prostate epithelia . Furthermore, CIL-102 derivatives effectively reduce the proliferation of docetaxel-resistant CRPC cell lines .

Application in Inhibition of Cell Migration and Invasiveness

Specific Scientific Field

The specific scientific field is Cell Biology , with a focus on Cell Migration and Invasiveness .

Summary of the Application

CIL-102 has been demonstrated to exert anticancer effects by inhibiting cell migration and invasiveness . The study focused on the identification of the targets of CIL-102’s action and the mechanism of its action in apoptotic and anti-invasive pathways .

Methods of Application or Experimental Procedures

The study involved treating cells with CIL-102 and observing the effects on cell migration and invasiveness .

Results or Outcomes

The results showed that CIL-102 treatment decreased cell migration and invasiveness .

Application in Apoptotic Pathways

Specific Scientific Field

The specific scientific field is Cell Biology , with a focus on Apoptotic Pathways .

Summary of the Application

CIL-102 has been shown to exert anticancer effects by acting on apoptotic pathways . The study focused on the identification of the targets of CIL-102’s action and the mechanism of its action in apoptotic pathways .

Methods of Application or Experimental Procedures

The study involved treating cells with CIL-102 and observing the effects on apoptotic pathways .

Results or Outcomes

The results showed that CIL-102 treatment increased the cytotoxicity of cells and the production of Reactive Oxygen Species (ROS) .

将来の方向性

The future directions for the research and application of “1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone” are not explicitly detailed in the retrieved papers .

特性

IUPAC Name

1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c1-12(22)13-6-8-14(9-7-13)20-18-15-4-2-3-5-17(15)21-19-16(18)10-11-23-19/h2-11H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDPGTFIMDGXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=C3C=COC3=NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80328052
Record name CIL-102
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone

CAS RN

479077-76-4
Record name CIL-102
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In addition, (E)-1-(4-(furo[2,3-b]quinolin-4-ylamino)phenyl)ethanone oxime (a hydroxyimino derivative of compound 1, referred to as compound 2 hereinafter) and (E)-1-(4-(furo[2,3-b]quinolin-4-ylamino)phenyl)ethanone O-methyloxime (a methoxyimino derivative of compound 1, referred to as compound 3 hereinafter) were also shown to have an antiproliferative potency comparable to that of amsacrine. The applicants even further found that compound 1 is able to induce mitotic arrest and apoptosis by binding to tubulin and inhibiting tubulin polymerization (Huang Y. T. et al. (2005), J. Med. Chem., 280:2771-2779).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydroxyimino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
compound 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
methoxyimino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
compound 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods II

Procedure details

1-(4-(furo[2,3-b]quinolin-4-ylamino)phenyl)ethanone (compound 1) was prepared according to the method as described in Example 4 of U.S. Pat. No. 6,750,223 B2. The thus obtained compound 1 (0.30 g, 1 mmol), 2-aminoethoxyamine.HCl (0.28 g, 2.5 mmol), and K2CO3 (0.69 g, 5.0 mmol) were added into EtOH (10 mL). The resultant mixture was subjected to reflux for 4 hours (TLC monitoring), followed by evaporation under reduced pressure. The residue thus acquired was dissolved in CH2Cl2 (50 mL). The CH2Cl2 layer was washed sequentially with H2O and brine, was dried using Na2SO4, and was subjected to an evaporation treatment. The resultant residue was purified via flash column chromatography (MeOH/CH2Cl2=1/50), followed by recrystallization from EtOH. The title compound 13a as a light yellow solid (0.45 g, 96% yield) was obtained.
[Compound]
Name
6,750,223 B2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.28 g
Type
reactant
Reaction Step Four
Name
Quantity
0.69 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone
Reactant of Route 2
1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone
Reactant of Route 4
Reactant of Route 4
1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone
Reactant of Route 5
Reactant of Route 5
1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone
Reactant of Route 6
Reactant of Route 6
1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone

Citations

For This Compound
49
Citations
YB Huang, PC Wu, MW Hsu, YL Chen… - … of pharmaceutical and …, 2005 - Elsevier
A sensitive high-performance liquid chromatography method with electrochemical detection was developed for the purpose of determining the concentration of the new anti-tumor agent …
Number of citations: 9 www.sciencedirect.com
IL Chen, YL Chen, CC Tzeng, IS Chen - Helvetica chimica acta, 2002 - Wiley Online Library
Some 4‐anilinofuro[2,3‐b]quinoline derivatives were synthesized from dictamnine, a natural alkaloid, and evaluated for their cytotoxicity in the NCI's full panel of 60 human cancer cell …
Number of citations: 49 onlinelibrary.wiley.com
YL Chen, IL Chen, TC Wang, CH Han… - European journal of …, 2005 - Elsevier
Certain linear 4-anilinofuro[2,3-b]quinoline and angular 4-anilinofuro[3,2-c]quinoline derivatives were synthesized and evaluated in vitro against the full panel of NCI's 60 cancer cell …
Number of citations: 79 www.sciencedirect.com
YW Chen, YL Chen, CH Tseng, CC Liang… - Journal of medicinal …, 2011 - ACS Publications
We have reported the preparation and anticancer evaluation of certain 4-anilinofuro[2,3-b]quinolines. However, drawbacks such as lack of selective cytotoxicity, poor oral bioavailability, …
Number of citations: 44 pubs.acs.org
WF Lo, YW Chou, CH Tseng, YH Shiu… - Anti-Cancer Agents …, 2015 - ingentaconnect.com
A number of N-alkylated 4-anilinofuro[2,3-b]quinoline derivatives were synthesized and evaluated in vitro against PC-3, A549, and MCF-7 cancer cells and M-10 normal human …
Number of citations: 4 www.ingentaconnect.com
YT Huang, JH Guh, CC Tzeng, CM Teng - Cancer Research, 2005 - AACR
4842 Natural products have been potential sources of novel anticancer drugs over the last few decades. Many synthetic compounds have been based on key structural features of the …
Number of citations: 0 aacrjournals.org
WS Huang, YH Kuo, HC Kuo, MC Hsieh, CY Huang… - PloS one, 2017 - journals.plos.org
CIL-102 (1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone) is a well-known, major active agent of the alkaloid derivative of Camptotheca acuminata with valuable biological …
Number of citations: 37 journals.plos.org
CC Teng, HC Kuo, HC Cheng, TC Wang… - Toxicology and applied …, 2012 - Elsevier
CIL-102 (1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone) is the major active agent of the alkaloid derivative of Camptotheca acuminata, with multiple pharmacological activities, …
Number of citations: 20 www.sciencedirect.com
KC Cheng, HC Kuo, MC Hsieh, CY Huang, CC Teng… - Biomolecules, 2021 - mdpi.com
CIL-102 (1-[4-(furo[2,3-b]quinolin-4-ylamino) phenyl]ethanone) is a major active agent of Camptotheca acuminata’s alkaloid derivative, and its anti-tumorigenic activity, a valuable …
Number of citations: 5 www.mdpi.com
CC Tzeng, CH Tseng, YL Chen - Clinical Cancer Research, 2014 - AACR
Quinoline moiety is present in many classes of biologically active compounds. Recently, we have synthesized certain quinolone, 2-phenylquinoline, 2-furanylquinoline, and 4-anilinofuro…
Number of citations: 0 aacrjournals.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。